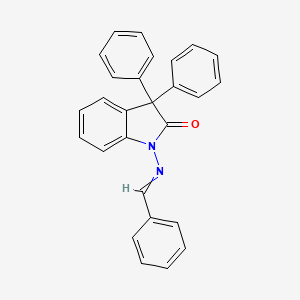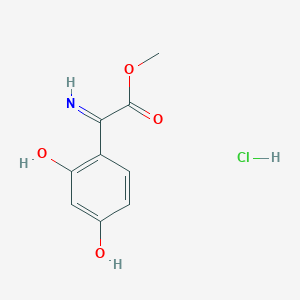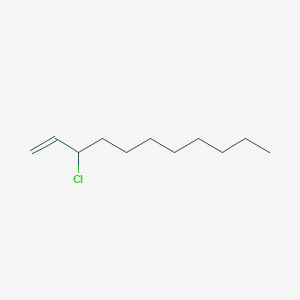
3-Chloroundec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloroundec-1-ene is an organic compound with the chemical formula C11H21Cl. It is a chlorinated alkene, characterized by the presence of a chlorine atom attached to the third carbon of an undecene chain. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloroundec-1-ene can be synthesized through the nucleophilic substitution reaction of 10-undecen-1-ol with thionyl chloride. The reaction involves heating under reflux, stirring with a magnetic stir bar, and adding thionyl chloride dropwise. The reaction mixture is then heated at an oil bath temperature of 110°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of specialized equipment such as two-neck flasks, reflux condensers, and vacuum pumps to ensure efficient and safe production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloroundec-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: The double bond can be reduced to form saturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of saturated alkanes.
Wissenschaftliche Forschungsanwendungen
3-Chloroundec-1-ene is used in several scientific research applications, including:
Chemistry: As a reagent in the copolymerization of olefins with polar functionalized monomers.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of unsaturated fatty acids and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloroundec-1-ene involves its reactivity as a chlorinated alkene. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
11-Chloroundec-1-ene: Similar in structure but with the chlorine atom attached to the eleventh carbon.
1-Chloroundec-3-ene: Similar in structure but with the chlorine atom attached to the first carbon.
Uniqueness: 3-Chloroundec-1-ene is unique due to its specific positioning of the chlorine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positioning makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
65912-52-9 |
|---|---|
Molekularformel |
C11H21Cl |
Molekulargewicht |
188.74 g/mol |
IUPAC-Name |
3-chloroundec-1-ene |
InChI |
InChI=1S/C11H21Cl/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11H,2-3,5-10H2,1H3 |
InChI-Schlüssel |
PVWZVFSKEIXAML-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


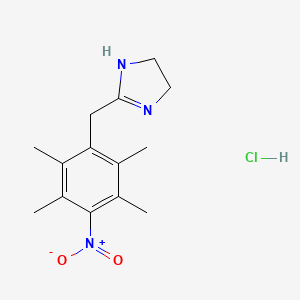
![1-[(Diethoxyphosphoryl)sulfanyl]aziridine](/img/structure/B14472966.png)

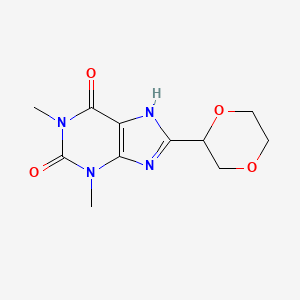

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
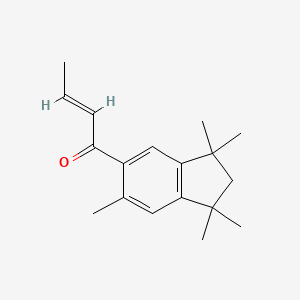
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
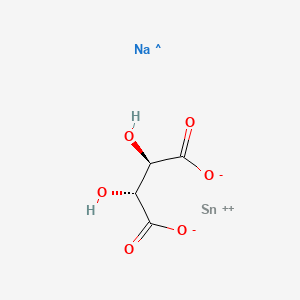
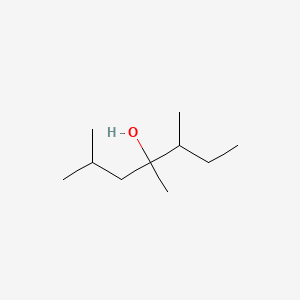
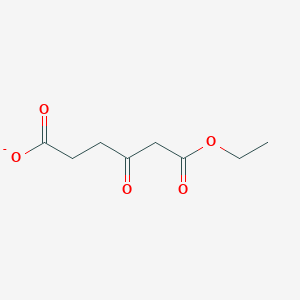
methanone](/img/structure/B14473048.png)
